Tert-butyl Methyl Oxalate
Overview
Description
Tert-butyl Methyl Oxalate is a chemical compound . It is a significant intermediate of 1H-indazole derivatives .
Synthesis Analysis
The synthesis of Tert-butyl Methyl Oxalate involves two substitution reactions . The title compound is acquired through these reactions and the structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of Tert-butyl Methyl Oxalate is confirmed by X-ray diffraction and calculated by exerting density functional theory (DFT) . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis
Tert-butyl Methyl Oxalate is used in chemical transformations . It is used to produce methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by reaction with methanol and ethanol, respectively .Physical And Chemical Properties Analysis
Tert-butyl Methyl Oxalate is a highly flammable liquid . It has low acute toxicity to human health with possible narcotic effects at high exposures, causes slight eye and mild to moderate skin irritation, and has low toxicity to water organisms .Scientific Research Applications
1. Pharmaceutical Research and HIV-1 Inhibition
An efficient method for oxalylation of aryl methyl ketones using tert-butyl methyl oxalate was developed, playing a crucial role in constructing the pharmacophore of aryl beta-diketo acids. These acids represent a promising new class of HIV-1 integrase inhibitors, allowing for the rapid and high-yield preparation of structurally diverse aryl beta-diketo acids, including bisdiketo acids, under mild conditions (Jiang, Song, & Long, 2003).
2. Environmental Science and Degradation Studies
Tert-butyl methyl oxalate plays a role in environmental sciences, particularly in the study of degradation pathways. For example, in the treatment of methyl tert-butyl ether (MTBE) by UV/H2O2 processes, byproducts like tert-butyl formate and methyl acetate are generated, which are essential for understanding the degradation mechanisms of such substances in the environment (Stefan, Mack, & Bolton, 2000).
3. Crystallography and Melting Temperatures
The crystal structures of small oxalate esters, including di-tert-butyl oxalate, were studied to understand their melting temperatures and crystal packing. This research provides insights into the intermolecular interactions and packing features of these structures, which are crucial for applications in materials science and chemistry (Joseph, Sathishkumar, Mahapatra, & Desiraju, 2011).
4. Methylation in Pharmaceutical Research
Tert-butyl methyl oxalate is instrumental in developing methods for adding methyl groups to compounds in pharmaceutical research. A method was reported for the methylation of carbon centers adjacent to nitrogen or aryl rings, using di-tert-butyl peroxide as an oxidant and methyl source, demonstrating its significance in optimizing small-molecule properties for drug development (Vasilopoulos, Krska, & Stahl, 2021).
5. Esterification and Ritter Reaction
Tert-butyl methyl ether, related to tert-butyl methyl oxalate, has been effectively used as a reagent for the esterification of carboxylic acids. This demonstrates its importance in chemical synthesis, where it enables the one-pot esterification and Ritter reaction in almost quantitative yield, underlining its utility in organic synthesis (Dawar, Raju, & Ramakrishna, 2011).
Safety And Hazards
Future Directions
The extensive use of methyl tert-butyl ether as a gasoline additive has produced environmental pollution globally due to its high solubility and recalcitrance . The development of technology for methyl tert-butyl ether removal has become a priority . The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
properties
IUPAC Name |
2-O-tert-butyl 1-O-methyl oxalate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,3)11-6(9)5(8)10-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPUKWSIJCYFLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465005 | |
Record name | Tert-butyl Methyl Oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl Methyl Oxalate | |
CAS RN |
33560-65-5 | |
Record name | Tert-butyl Methyl Oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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